![molecular formula C17H20N2O4 B12275348 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester](/img/structure/B12275348.png)
8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester
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Overview
Description
8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester is a complex organic compound with the molecular formula C17H20N2O4 and a molecular weight of 316.3517 . This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid with tert-butyl and methyl esters under specific conditions . The reaction conditions often include the use of lithium borohydride in tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for industrial applications, especially in the pharmaceutical industry where large quantities of the compound may be required.
Chemical Reactions Analysis
Types of Reactions
8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Substitution reactions, especially at the cyano group, can lead to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenation reagents like bromine in nitrobenzene can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.
Scientific Research Applications
8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but different reactivity and applications.
8-Hydroxyquinoline: Known for its biological activities, including antimicrobial and anticancer effects.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano group and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Biological Activity
8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylic acid 2-tert-butyl ester 6-methyl ester is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bicyclic isoquinoline core with multiple functional groups, including cyano, carboxylic acid, and ester functionalities, which contribute to its chemical reactivity and biological properties.
Molecular Structure and Properties
The molecular formula of this compound is C17H20N2O4, highlighting its intricate structure that enhances lipophilicity and may influence pharmacokinetic properties. The presence of tert-butyl and methyl esters increases the compound's solubility in organic solvents, which is advantageous for drug formulation.
Research indicates that compounds with isoquinoline structures often exhibit significant biological activity due to their ability to interact with various biological targets. The specific interactions of 8-Cyano-3,4-dihydro-1H-isoquinoline derivatives have been studied extensively:
- Inhibition of Enzymatic Activity : Isoquinoline derivatives have been shown to inhibit caspase enzymes, which are critical in apoptosis (programmed cell death). For instance, structural modifications similar to those in 8-Cyano-3,4-dihydro-1H-isoquinoline have resulted in potent inhibitors of caspase-3, demonstrating low nanomolar potency in vitro .
- Antimicrobial Properties : Compounds with similar structural features have exhibited antimicrobial activity. The isoquinoline framework is known for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : Certain derivatives have been identified as neuroprotective agents, potentially offering therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival .
Case Studies
Several studies have highlighted the biological efficacy of isoquinoline derivatives:
- A study on isoquinoline trione derivatives demonstrated their capability as potent caspase inhibitors, with one compound exhibiting an IC50 value of 40 nM against caspase-3 .
- Another investigation into related compounds found that structural modifications could enhance protective effects against apoptosis in cellular models .
Comparative Analysis with Related Compounds
To better understand the unique properties of 8-Cyano-3,4-dihydro-1H-isoquinoline derivatives, a comparison with structurally related compounds is insightful:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-Methylisoquinoline | Methyl group on isoquinoline | Antimicrobial | Simpler structure |
3-Hydroxyisoquinoline | Hydroxyl group substitution | Neuroprotective | Hydroxyl enhances solubility |
Isoquinoline-1-carboxylic acid | Carboxylic acid functionality | Antitumor | Lacks additional substituents |
Berberine | Quaternary ammonium salt structure | Antimicrobial & anti-inflammatory | Natural product |
This table illustrates the diversity within isoquinoline derivatives while emphasizing the unique combination of functionalities present in 8-Cyano-3,4-dihydro-1H-isoquinoline that may confer distinct biological properties and synthetic utility.
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-O-tert-butyl 6-O-methyl 8-cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-6-5-11-7-12(15(20)22-4)8-13(9-18)14(11)10-19/h7-8H,5-6,10H2,1-4H3 |
InChI Key |
AKTNXAJWBLAVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)C(=O)OC)C#N |
Origin of Product |
United States |
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